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Get Quote

Frequently Asked Questions (FAQs)

Q: Are there known drug-drug interactions with edaravone?

A: Extensive data indicates no known clinically significant drug-drug interactions with

edaravone [1] [2]. The pharmacokinetics of edaravone are not expected to be significantly
affected by inhibitors of cytochrome P450 (CYP) enzymes, UGTs, or major transporters [1].

Q: Can edaravone be co-administered with riluzole?

A: Yes. Clinical data demonstrates that edaravone is commonly used in combination with
riluzole. In the pivotal clinical trial for Radicava (IV edaravone), over 90% of patients were

concurrently on riluzole [1]. Similarly, in a safety trial for the oral suspension (Radicava ORS),
87% of patients were on riluzole [1].

Q: What is the clinical evidence for edaravone's efficacy?

A: Evidence comes from both IV and oral formulations. A pivotal 24-week, double-blind,

placebo-controlled phase 3 trial in Japan showed IV edaravone significantly slowed functional
decline on the ALSFRS-R scale compared to placebo (-5.01 vs. -7.50, P=0.0013) [3]. A 2025

analysis of the oral suspension demonstrated a significant survival benefit and slower functional
decline at 48 weeks compared to matched historical controls [4].

Q: What are the key safety warnings and common adverse reactions?
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A: The most serious risks are hypersensitivity reactions (including anaphylaxis) and sulfite
allergic reactions, as the formulation contains sodium bisulfite [5] [6] [2]. The most common
adverse reactions from clinical trials are summarized in Table 2 below.

Pharmacological Profile & Interaction Data

Table 1: Pharmacokinetic and Metabolic Profile of Edaravone

Parameter Description

Mechanism of
Action

Free radical scavenger; believed to reduce oxidative stress, though the exact

mechanism in ALS is unknown [7] [1] [5].

Protein Binding 92%, primarily to albumin [7] [5].

Metabolism Metabolized to pharmacologically inactive sulfate and glucuronide conjugates.
Glucuronidation involves multiple UGT isoforms (e.g., UGT1A6, 1A9, 2B7) [7] [5] [3].

Elimination
Half-Life

4.5 - 6 hours (IV) [7] [5]. Approximately 4.5 - 9 hours (oral) [7].

Route of
Elimination

Primarily renal, mainly as glucuronide conjugate (60-80% of dose). Less than 1% is
excreted as unchanged drug [7].

Interaction
Potential

Low. Not a substrate, inhibitor, or inducer of major CYP enzymes or transporters [7]
[1].

Table 2: Summary of Clinical Trial Adverse Reactions (≥2%
incidence)
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Adverse Reaction
Incidence in Edaravone
Group

Incidence in Placebo
Group

Bruising / Contusion 15% 8% [5]

Gait Disturbance 13% 9% [5]

Headache 10% 7% [5]

Dermatitis 8% 3% [5]

Eczema 8% 3% [5]

Respiratory Failure / Disorder /
Hypoxia

5% 3% [5]

Glucose Urine Present 4% 1% [5]

Tinea Infection 3% 1% [5]

Experimental Protocols & Research Data

Pivotal Clinical Trial Design (IV Edaravone)

The following methodology established the efficacy of IV edaravone [5] [3]:

Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter phase 3
trial.

Patient Population: 137 Japanese patients (20-75 years) with definite or probable ALS (revised El
Escorial criteria), disease duration ≤2 years, and FVC ≥80%.

Intervention:
Initial Cycle: IV edaravone 60 mg or placebo once daily for 14 days, followed by a 14-day

drug-free period.
Subsequent Cycles (2-6): IV edaravone 60 mg or placebo once daily for 10 days out of 14,

followed by a 14-day drug-free period.
Total Treatment Duration: 24 weeks.
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Concomitant Medication: Over 90% of patients in both groups were taking riluzole.

Primary Endpoint: Change in ALSFRS-R total score from baseline to week 24.

Pharmacokinetic Study Establishing Oral Bioequivalence

The approval of the oral suspension (Radicava ORS) was based on bioequivalence with the IV formulation

[1]:

Study Design: Phase 1 pharmacokinetic study in healthy subjects under fasted conditions.

Intervention: A single dose of oral edaravone (105 mg/5 mL) or IV edaravone (60 mg over 60
minutes).

Key Measurements: Plasma concentration (Cmax) and area under the concentration-time curve
(AUC).

Outcome: The oral suspension demonstrated equivalent plasma levels to the IV formulation,
establishing its basis for approval [1].

Metabolic Pathway & Experimental Workflow

The diagram below illustrates the metabolic fate of edaravone in the body, which underpins its low

interaction potential.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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